molecular formula C16H13NO B2542575 4-Hydroxy-8-methyl-2-phenylquinoline CAS No. 92855-38-4

4-Hydroxy-8-methyl-2-phenylquinoline

Cat. No.: B2542575
CAS No.: 92855-38-4
M. Wt: 235.286
InChI Key: NGUWFPQUQMBYJN-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H13NO. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core substituted with hydroxy, methyl, and phenyl groups, making it a valuable scaffold in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methyl-2-phenylquinoline can be achieved through various methods. One common approach involves the condensation of aniline derivatives with ketones or aldehydes, followed by cyclization. For instance, the reaction of 2-aminobenzophenone with acetaldehyde under acidic conditions can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as zeolites or transition metals may be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-8-methyl-2-phenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound can induce oxidative stress, leading to cell death in cancer cells.

Comparison with Similar Compounds

  • 4-Hydroxy-2-phenylquinoline
  • 8-Hydroxyquinoline
  • 2-Methylquinoline

Comparison: 4-Hydroxy-8-methyl-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to 4-Hydroxy-2-phenylquinoline, the presence of the methyl group at the 8-position enhances its lipophilicity and potentially its ability to cross cell membranes . 8-Hydroxyquinoline, on the other hand, is known for its metal-chelating properties, which are less pronounced in this compound .

Properties

IUPAC Name

8-methyl-2-phenyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-6-5-9-13-15(18)10-14(17-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUWFPQUQMBYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92855-38-4
Record name 92855-38-4
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